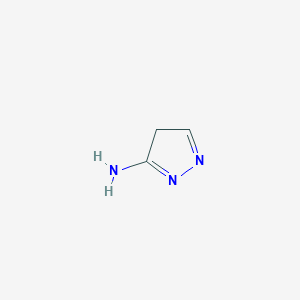

4H-pyrazol-3-amine

Description

Historical Context and Evolution of Pyrazole (B372694) Chemistry

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. mdpi.comwikipedia.org This discovery was somewhat serendipitous, arising from his attempts to synthesize quinoline (B57606) derivatives. sphinxsai.com Knorr's work, which involved the reaction of hydrazines with 1,3-dicarbonyl compounds, laid the foundational "Knorr pyrazole synthesis," a method that remains a cornerstone of heterocyclic chemistry. mdpi.comchemhelpasap.com Shortly after Knorr's discovery, Edward Buchner achieved the first synthesis of the parent pyrazole ring in 1889. mdpi.com

Initially, the focus was on understanding the fundamental reactivity and properties of the pyrazole ring. globalresearchonline.net A significant early milestone was the discovery of the antipyretic action of a pyrazole derivative, antipyrine, also by Knorr in 1883, which spurred further interest in the pharmacological potential of this class of compounds. sphinxsai.comrsc.org Over the decades, the field has evolved significantly, with the development of numerous synthetic methodologies and a deeper understanding of the pyrazole structure, including the phenomenon of tautomerism which can influence its reactivity. numberanalytics.comnih.gov

Significance of the Amino-Pyrazole Scaffold in Contemporary Organic Chemistry

The position of the amino group on the pyrazole ring—at the 3, 4, or 5-position—gives rise to distinct isomers with different chemical and biological profiles. nih.gov Specifically, 3-aminopyrazoles (of which 4H-pyrazol-3-amine is a tautomeric form) are extensively reported as key intermediates in the synthesis of a variety of biologically active compounds, particularly in the realms of anticancer and anti-inflammatory agents. nih.gov The amino group provides a convenient handle for further chemical modifications, allowing for the construction of more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.gov

Current Research Landscape and Emerging Trends in this compound Derivatives

Contemporary research on this compound and its derivatives is vibrant and multifaceted. A significant trend is the development of efficient and environmentally friendly synthetic methods, such as one-pot, multi-component reactions, to generate libraries of diverse pyrazole derivatives. mdpi.comtandfonline.com The use of novel catalysts, including nano-catalysts, is also being explored to improve reaction yields and reduce reaction times. mdpi.comnih.gov

From a medicinal chemistry perspective, there is a strong focus on designing and synthesizing novel this compound derivatives as potential therapeutic agents. researchgate.net Research is actively exploring their efficacy as:

Anticancer agents: Many studies are investigating the cytotoxic activity of new pyrazole derivatives against various cancer cell lines. tandfonline.commdpi.comrsc.org

Antimicrobial agents: The potential of pyrazole derivatives to combat bacterial and fungal infections is another major area of investigation. ajrconline.orgjst.go.jp

Enzyme inhibitors: The amino-pyrazole scaffold is a key component in the design of inhibitors for various enzymes, including kinases, which are crucial targets in cancer therapy. mdpi.commdpi.com

Furthermore, the unique photophysical properties of some pyrazole derivatives are being harnessed for applications in materials science, such as the development of fluorescent sensors. mdpi.com The adaptability of the 5-aminopyrazole scaffold, a close relative and often a synthetic precursor, in creating fused pyrazole systems like pyrazolopyrimidines and pyrazolopyridines continues to be a fruitful area of research, yielding compounds with a broad spectrum of biological activities. mdpi.comresearchgate.net

Interactive Data Table: Key Research Findings on Aminopyrazole Derivatives

| Derivative Class | Key Research Finding | Application Area | Reference |

| 5-Aminopyrazoles | Serve as versatile starting materials for fused heterocyclic systems with diverse biological activities. | Medicinal Chemistry, Organic Synthesis | mdpi.comscirp.org |

| 3-Aminopyrazoles | Widely reported as anticancer and anti-inflammatory agents. | Medicinal Chemistry | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Show promise as potent inhibitors of various kinases (e.g., c-Src, EGFR, VEGFR). | Cancer Therapy | mdpi.com |

| Pyrazole-based Schiff bases | Exhibit a range of biological activities including anti-diabetic and anti-Alzheimer potential. | Medicinal Chemistry | mdpi.com |

| Fused Pyrazoles | Investigated for a wide spectrum of biological activities including antimicrobial and anti-tuberculosis properties. | Infectious Diseases | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H5N3 |

|---|---|

Molecular Weight |

83.09 g/mol |

IUPAC Name |

4H-pyrazol-3-amine |

InChI |

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h2H,1H2,(H2,4,6) |

InChI Key |

RBIVFUYDRVWTFM-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NN=C1N |

Origin of Product |

United States |

Synthetic Methodologies for 4h Pyrazol 3 Amine and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing the pyrazole (B372694) ring, including 4H-pyrazol-3-amine, have long been established. These approaches, primarily cyclocondensation and hydrazine-based reactions, form the foundation of pyrazole chemistry.

Cyclocondensation Reactions from Precursors

Cyclocondensation reactions are a fundamental and widely employed method for constructing the pyrazole ring. mdpi.com This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. mdpi.com The versatility of this method allows for the synthesis of a wide range of substituted pyrazoles by varying the precursors.

One common strategy involves the reaction of β-ketonitriles with hydrazines. chim.it The reaction proceeds through a nucleophilic attack of the hydrazine onto the carbonyl group, followed by an intramolecular cyclization onto the nitrile carbon. chim.it For instance, reacting ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303) yields 3-methyl-1H-pyrazol-5(4H)-one. Similarly, 5-aminopyrazoles can be generated from the reaction of α,β-unsaturated nitriles that have a suitable leaving group at the β-position with hydrazine derivatives. mdpi.com

The regioselectivity of the cyclocondensation can be a challenge, especially when using substituted hydrazines, as it can lead to a mixture of regioisomers. mdpi.com However, careful selection of starting materials and reaction conditions can often control the outcome. For example, the synthesis of 4-amino-1-aryl-1H-pyrazole-4-carbonitriles has been achieved with high yields through the cyclocondensation of arylhydrazines with malononitrile (B47326) derivatives, accelerated by a mixture of FeCl₃ and polyvinyl pyrrolidine (B122466) (PVP). mdpi.com

A variety of precursors can be utilized in cyclocondensation reactions to yield pyrazole derivatives. The following table summarizes some examples:

| Precursor 1 | Precursor 2 | Product | Reference |

| 1,3-Diketones | Hydrazines | Substituted pyrazoles | vulcanchem.com |

| β-Ketonitriles | Hydrazines | 3-(5)-Aminopyrazoles | chim.it |

| α,β-Unsaturated nitriles | Hydrazine derivatives | 5-Aminopyrazoles | mdpi.com |

| Arylhydrazines | Malononitrile derivatives | 4-Amino-1-aryl-1H-pyrazole-4-carbonitriles | mdpi.com |

| Enaminones | Hydroxylamine hydrochloride | 3-Oxoalkanonitriles (precursors to pyrazoles) | researchgate.net |

| 3-Oxo-2-arylhydrazononitriles | Chloroacetonitrile | 4-Aminopyrazoles | beilstein-journals.org |

Hydrazine-Based Synthetic Pathways

Hydrazine and its derivatives are central to many pyrazole syntheses, acting as the nitrogen source for the heterocyclic ring. mdpi.com The reaction of hydrazine hydrate with various electrophilic partners is a common and direct route to pyrazole-containing compounds. ajol.info

A prominent example is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. chim.it This method has been adapted to produce 4-aminopyrazoles by first converting the 1,3-dicarbonyl compound to an oxime derivative before the cyclization step with hydrazine. chim.it

The reaction of hydrazine hydrate with β-ketonitriles is a key method for producing 3-amino-1H-pyrazol-5(4H)-one and its derivatives. chim.it For instance, refluxing sodium cyanoacetate (B8463686) with hydrazine hydrate in ethanol (B145695) is a widely reported method for synthesizing 3-amino-1H-pyrazol-5(4H)-one. nih.gov Similarly, the reaction of arylhydrazone derivatives with hydrazine hydrate can yield 4-(2-arylhydrazono)-4H-pyrazole derivatives. ajol.info

The following table outlines several hydrazine-based synthetic pathways for pyrazole derivatives:

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Sodium cyanoacetate | Hydrazine hydrate | 3-Amino-1H-pyrazol-5(4H)-one | Ethanolic solution, reflux | nih.gov |

| Arylhydrazone derivatives | Hydrazine hydrate | 4-(2-Arylhydrazono)-4H-pyrazole derivatives | Ethanol, reflux | ajol.info |

| 1,3-Dicarbonyl compound | Hydrazine | Oxime derivative (intermediate), then 4-aminopyrazole | Acidic conditions for oxime formation | chim.it |

| β-Ketonitriles | Hydrazine | 5-Aminopyrazoles | Neutralization with H₂SO₄ before hydrazine addition | chim.it |

| 2,4-Pentanedione | Hydrazine | 3,5-Dimethylpyrazole | Cyclization reaction | mdpi.com |

Advanced and Expedited Synthesis Protocols

In recent years, significant efforts have been directed towards developing more efficient, atom-economical, and environmentally friendly methods for synthesizing pyrazole derivatives. These advanced protocols include multicomponent reactions, metal-catalyzed couplings, and domino reaction sequences.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the synthesis of complex molecules like pyrazole derivatives. ajol.info These reactions offer several advantages, including high selectivity, excellent yields, and simplified procedures. ajol.info

A notable example is the one-pot, four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines. acs.org Another efficient MCR involves the reaction of salicylaldehydes, malononitrile, and 2-cyanoacetohydrazide (B512044), catalyzed by potassium phosphate, to produce 2-amino-4-(3-amino-5-hydroxy-4H-pyrazol-4-ylidene)-4H-chromene-3-carbonitriles. researchgate.net The synthesis of pyrazolo[1,5-a]quinazoline derivatives has also been achieved through MCRs starting from 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives. ajol.info

The following table presents a selection of multicomponent reactions for the synthesis of pyrazole-containing systems:

| Reactants | Catalyst/Conditions | Product | Reference |

| Salicylaldehydes, malononitrile, 2-cyanoacetohydrazide | Potassium phosphate, ethanol | 2-Amino-4-(3-amino-5-hydroxy-4H-pyrazol-4-ylidene)-4H-chromene-3-carbonitriles | researchgate.net |

| 4-(2-Phenylhydrazono)-4H-pyrazol-3-amine derivatives, aromatic aldehydes, cyclohexanone | Triethylamine (B128534), ethanol | 3,5,6,7,8,9-Hexahydropyrazolo[1,5-a]quinazoline derivatives | ajol.info |

| Hydrazine monohydrate, ethyl acetoacetate, aldehydes, malononitrile | [bmim]OH, 50-60°C | 4H-Pyrano[2,3-c]pyrazoles | tandfonline.com |

| Salicylaldehyde, malononitrile dimer, 2-cyanoacetohydrazide | Ethanol/pyridine (B92270) mixture | 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | mdpi.com |

| 5-Aminopyrazole, aromatic aldehyde, dimedone | Boiling ethanol | 1H-Pyrazolo[3,4-b]quinoline | preprints.org |

Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis has revolutionized organic synthesis, and the construction of pyrazole rings is no exception. Metal catalysts, particularly copper and palladium, have been employed to facilitate coupling and cyclization reactions, often leading to high regioselectivity and yields under mild conditions. organic-chemistry.orgmdpi.com

Copper-catalyzed reactions have been shown to be effective for pyrazole synthesis. For example, a copper-catalyzed condensation reaction can produce pyrazoles at room temperature without the need for acidic conditions. organic-chemistry.org Furthermore, copper-catalyzed Ullmann coupling has been utilized in a domino reaction where the initial formation of a 3-substituted pyrazole is followed by coupling with an aryl halide. beilstein-journals.org

Palladium catalysis has also been instrumental in the synthesis of pyrazoles. A palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide provides a route to pyrazole derivatives. organic-chemistry.org Additionally, a palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones has been developed to afford polysubstituted pyrazoles. organic-chemistry.org

The table below highlights some metal-catalyzed reactions for pyrazole synthesis:

| Metal Catalyst | Reactants | Product | Key Features | Reference |

| Copper | 1,3-Diketones, Hydrazine | Pyrazoles | Room temperature, acid-free | organic-chemistry.org |

| Copper | Enaminone, Hydrazine, Aryl halide | 1,3-Substituted pyrazoles | Domino reaction with Ullmann coupling | beilstein-journals.org |

| Palladium | Terminal alkyne, Hydrazine, Carbon monoxide, Aryl iodide | Pyrazole derivatives | Four-component coupling | organic-chemistry.org |

| Palladium | 2H-Azirines, Hydrazones | Polysubstituted pyrazoles | Ring-opening reaction | organic-chemistry.org |

| Iron (FeCl₃) | Arylhydrazines, Malononitrile derivatives | 4-Amino-1-aryl-1H-pyrazole-4-carbonitriles | Accelerated cyclocondensation | mdpi.com |

| Copper (Cu(OAc)₂) | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Dipyrazole-fused pyridazines | Dimerization via C-H/N-H, C-H/C-H, and N-H/N-H bond coupling | mdpi.com |

Domino and Tandem Reaction Sequences

Domino and tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex heterocyclic systems. researchgate.net These processes are atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation. researchgate.net

A notable example is the four-component domino protocol for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines, which proceeds through a sequence of cyclization, Knoevenagel condensation, Michael addition, tautomerism, and intramolecular O-cyclization. acs.org Another innovative approach involves a three-component domino reaction of arylglyoxals with pyrazol-5-amines to stereoselectively produce polysubstituted anti-pyrazolo[3,4-d] vulcanchem.comoxazines. clockss.org Furthermore, the reaction of arylglyoxals with pyrazol-5-amines can be selectively tuned to produce pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. acs.org

The following table provides examples of domino and tandem reactions for the synthesis of pyrazole-based heterocycles:

| Reaction Type | Reactants | Product | Key Features | Reference |

| Four-component domino | Hydrazine hydrate, ethyl acetoacetate, malononitrile, aromatic aldehydes | 1,4-Dihydropyrano[2,3-c]pyrazol-6-amines | Cyclization-Knoevenagel condensation-Michael addition-tautomerism-intramolecular O-cyclization-elimination sequence | acs.org |

| Three-component domino | Arylglyoxals, Pyrazol-5-amines | Polysubstituted anti-pyrazolo[3,4-d] vulcanchem.comoxazines | Stereoselective synthesis | clockss.org |

| Domino reaction | Arylglyoxals, Pyrazol-5-amines | Pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, or pyrroles | Selective access to different fused systems | acs.org |

| Fe/Cu relay-catalyzed domino | ortho-Carbonyl anilines, NH₄OAc, DMSO | 2-Phenylquinazolin-4-amines | Oxidative amination | mdpi.com |

Expedited Routes to Densely Functionalized Amino-Pyrazoles

The synthesis of densely functionalized amino-pyrazoles is a significant area of research due to their prevalence in medicinally important compounds. nih.gov Expedited routes often focus on minimizing steps and maximizing atomic economy.

A two-step approach starting from heterocyclic acetonitriles provides an efficient and reproducible method to obtain heterocycle-substituted amino-pyrazoles. acs.org This method involves the generation of heterocyclic-substituted 1,3-dicarbonyl-compound equivalents, which then readily react with substituted hydrazines. nih.gov For example, the anion of 2-azahetarylacetonitriles can be condensed with 5-methoxy-2,2-dimethyl-1,3-dioxane-4,6-dione to form a key intermediate. nih.gov Subsequent reaction with hydrazine or its derivatives in refluxing dioxane yields the desired densely substituted 5-aminopyrazoles. nih.gov This strategy has been shown to be effective for various heterocyclic acetonitriles and substituted hydrazines, including methylhydrazine, which provides the corresponding methylpyrazole with complete regioselectivity. nih.gov

Further functionalization of the resulting amino-pyrazoles allows for the introduction of additional diversity. nih.govacs.org For instance, the amino group at the 5-position can be transformed to introduce aryl and hetaryl moieties, leading to a four-step route to densely functionalized pyrazoles. acs.org This highlights the utility of the initial amino-pyrazole as a versatile building block for creating complex molecular scaffolds. nih.gov

One of the key advantages of these expedited routes is the ability to achieve regioselective transformations. For instance, in polyamino derivatives, the secondary alkylamine has been shown to be significantly more nucleophilic than the primary aromatic amine, allowing for selective alkylation. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of environmentally benign solvents, the development of catalyst-free reactions, and the implementation of reusable catalytic systems.

Solvent-Free and Aqueous Media Syntheses

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Several methods for the synthesis of pyrazole derivatives have been developed in aqueous media. researchgate.netderpharmachemica.comut.ac.irresearchgate.nettandfonline.com For instance, a four-component reaction of aryl aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water, catalyzed by phenylboronic acid, provides an eco-friendly route to pyrano[2,3-c]pyrazole derivatives with excellent yields and short reaction times. derpharmachemica.com Another approach utilizes preheated fly-ash as a cost-effective catalyst for the synthesis of dihydropyrano(2,3-c)pyrazoles in water. ut.ac.ir

Solvent-free, or neat, reaction conditions represent another important green chemistry approach. nih.govnih.govrsc.org The synthesis of fused 4H-pyran derivatives has been achieved by heating a mixture of 3-methyl-1-phenyl-5-pyrazolone or 4-hydroxycoumarin (B602359) with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine under thermal conditions without any solvent. nih.govnih.govrsc.org This method offers advantages such as short reaction times, good-to-excellent yields, and high atom economy. nih.govnih.govrsc.org Additionally, a task-specific ionic liquid, [bmim]OH, has been used as a reusable catalyst for the synthesis of 4H-pyrano[2,3-c]pyrazoles under solvent-free conditions. tandfonline.com

The following table summarizes various solvent-free and aqueous media syntheses for pyrazole derivatives:

| Catalyst | Reactants | Solvent | Product | Yield (%) | Ref. |

| Phenylboronic acid | Aryl aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Water | 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives | Excellent | derpharmachemica.com |

| Preheated fly-ash | Aromatic aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Water | Dihydropyrano(2,3-c)pyrazole derivatives | 90-95 | ut.ac.ir |

| Amberlyst-70 | 1,3-Diketones, hydrazines/hydrazides | Water | Substituted pyrazoles | Good | researchgate.net |

| Triethylbenzylammonium chloride (TEBA) | Aromatic aldehydes, malononitrile, 3-methyl-1-phenyl-2-pyrazolin-5-one | Water | 6-Amino-5-cyano-4-aryl-1,4-dihydropyrano[2,3-c]pyrazoles | Good | tandfonline.com |

| None (Thermal) | 3-Methyl-1-phenyl-5-pyrazolone/4-hydroxycoumarin, aromatic aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine | None | Dihydropyrano[2,3-c]pyrazole / Pyrano[3,2-c]chromenone | Good-Excellent | nih.govnih.govrsc.org |

| [bmim]OH | Aldehydes, malononitrile, pyrazolone (B3327878) / Aldehydes, malononitrile, ethyl acetoacetate, hydrazine monohydrate | None | 4H-pyrano[2,3-c]pyrazoles | High | tandfonline.com |

Catalyst-Free Methodologies

Developing synthetic routes that avoid the use of catalysts is a significant goal in green chemistry, as it simplifies purification and reduces waste. Several catalyst-free methods for the synthesis of pyrazole derivatives have been reported. nih.govnih.govrsc.orgcapes.gov.brrsc.orgrsc.orgscielo.org.zaresearchgate.net

A notable example is the four-component reaction between hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water at ambient temperature to produce 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives. capes.gov.brrsc.orgrsc.org This method offers a combinatorial approach to a library of novel compounds without the need for a catalyst. capes.gov.brrsc.orgrsc.org

Another catalyst- and solvent-free protocol involves the thermal heating of 3-methyl-1-phenyl-5-pyrazolone or 4-hydroxycoumarin with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine to yield fused 4H-pyran derivatives. nih.govnih.govrsc.org This approach is characterized by its efficiency, high yields, and adherence to green chemistry principles. nih.govnih.govrsc.org Similarly, the synthesis of chromeno[2,3-c]pyrazoles and bis-pyrazolone derivatives has been achieved in magnetized distilled water without a catalyst, affording high yields. scielo.org.za

The following table highlights some catalyst-free methodologies for pyrazole synthesis:

| Reactants | Solvent | Product | Yield (%) | Ref. |

| Hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, malononitrile | Water | 2-Amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives | Not specified | capes.gov.brrsc.orgrsc.org |

| 3-Methyl-1-phenyl-5-pyrazolone/4-hydroxycoumarin, aromatic aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine | None | Dihydropyrano[2,3-c]pyrazole / Pyrano[3,2-c]chromenone | Good to Excellent | nih.govnih.govrsc.org |

| Aldehydes, 3-methyl-1-phenyl-1H-pyrazole-5(4H)-one | Magnetized Distilled Water | 4,4'-(Arylmethylene)bis(1H-pyrazole-5-ols) | 85-95 | scielo.org.za |

| Isatin/aromatic aldehyde, malononitrile, 1,3-dicarbonyl compounds | Not specified | Spirooxindoles and 4H-pyrans | Excellent | researchgate.net |

Reusable Catalytic Systems in Pyrazole Formation

The use of reusable catalysts is a cornerstone of green chemistry, as it reduces waste and lowers the cost of chemical processes. Several reusable catalytic systems have been developed for the synthesis of pyrazoles. researchgate.netlew.roscilit.commdpi.comacs.orgrsc.org

Nano-TiO2 has been demonstrated as an efficient and reusable catalyst for the synthesis of 1,3,5-substituted pyrazoles from 1,3-diketones and hydrazines under solvent-free conditions. lew.ro The catalyst can be recovered by filtration and reused multiple times with only a gradual decline in activity. lew.ro Similarly, a magnetically reusable Lewis acid catalyst, Fe3O4@MCM-41-SO3H, has been employed for the cyclization reaction of 3-acylcoumarins or 3-chromonecarboxylic acid with arylhydrazine derivatives to produce pyrazoles in high yields under solvent-free conditions. scilit.com

Other reusable systems include Amberlyst-70, a resinous and non-toxic catalyst for the synthesis of pyrazoles in aqueous medium at room temperature. researchgate.net Alginate-copper microspheres have also been shown to be effective and reusable heterogeneous catalysts for the one-pot synthesis of 4-organylselanyl-1H-pyrazoles. rsc.org Furthermore, a Pd(II) complex has been utilized as a reusable catalyst for the three-component coupling reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine (B124118) to form pyrazole-4-carbonitrile derivatives. acs.org

The table below provides examples of reusable catalytic systems for pyrazole synthesis:

| Catalyst | Reactants | Conditions | Product | Reusability | Ref. |

| Nano-TiO2 | 1,3-Diketones, hydrazines | Solvent-free, 60 °C | 1,3,5-Substituted pyrazoles | Reusable with gradual decline in activity | lew.ro |

| Fe3O4@MCM-41-SO3H | 3-Acylcoumarins/3-chromonecarboxylic acid, arylhydrazines | Solvent-free | Pyrazoles | Magnetically reusable | scilit.com |

| Mn/ZrO2 | Ethyl acetoacetate/dimethylacetylenedicarboxylate, malononitrile, hydrazine hydrate, aryl aldehydes | Ethanol, ultrasound, 80 °C | Pyrano[2,3-c]-pyrazoles | Reused up to six cycles with similar efficiency | mdpi.com |

| Pd(II) complex | Aromatic aldehyde, malononitrile, phenylhydrazine | H2O, ultrasonic irradiation | Pyrazole-4-carbonitrile derivatives | Reusable for four consecutive cycles | acs.org |

| Amberlyst-70 | Acetylacetone, phenyl hydrazine | Aqueous medium, room temperature | Pyrazole | Reusable for five cycles with 2-3% lower yield each time | researchgate.net |

| Alginate-copper microspheres | Not specified | Not specified | 4-Organylselanyl-1H-pyrazoles | Efficient and reusable | rsc.org |

Regioselective Functionalization and Derivatization Strategies

The ability to selectively functionalize specific positions on the pyrazole ring is crucial for the development of new derivatives with desired properties. Acylation and alkylation are common and important reactions for achieving this.

Acylation and Alkylation Reactions

The regioselectivity of acylation and alkylation reactions on aminopyrazoles can be influenced by the reaction conditions and the nature of the substituents on the pyrazole ring. nih.govrsc.orgtandfonline.com

In the case of C4–C5 fused pyrazol-3-amines, Ullmann and acylation reactions have been studied to establish a predictive rule for regioselectivity. rsc.org It has been proposed that these reactions predominantly occur at the NH and non-protonated nitrogen atoms of the pyrazole ring, respectively, of the most stable initial tautomer (1H- or 2H-pyrazole), which can be predicted using DFT calculations. rsc.org

For 3-amino-1H-pyrazolo[3,4-b]quinolines, regioselective acylation has been achieved. tandfonline.com Acylation with aryl carboxylic acid chlorides in the presence of triethylamine or pyridine leads to 3-N-acylamides. tandfonline.com In contrast, using Castro reagents like BOP or PyBOP in aprotic polar solvents results in a mixture of amides. tandfonline.com Isothiocyanates, however, react quantitatively and regioselectively with the 3-NH2 group to form thioureas. tandfonline.com

Alkylation of polyamino pyrazole derivatives has also demonstrated regioselectivity. The secondary alkylamine group is significantly more nucleophilic than the primary aromatic amino group, allowing for selective alkylation of the secondary amine by stirring with a base and an alkylating agent at room temperature, leaving the primary amino group unaffected. nih.gov The synthesis of 5-(4-Aryl-1H-pyrazol-3-sulfonylmethyl)-4H-1,2,4-triazol-3-amine derivatives involves a 1,3-dipolar cycloaddition followed by aromatization, showcasing another route to functionalized pyrazoles. urfu.ru

The following table provides examples of acylation and alkylation reactions on aminopyrazoles:

| Substrate | Reagent | Conditions | Product | Regioselectivity | Ref. |

| C4–C5 fused pyrazol-3-amines | Acylating agents | Varies | N1 or N2 acylated product | Dependent on most stable tautomer | rsc.org |

| 3-Amino-1H-pyrazolo[3,4-b]quinolines | Aryl carboxylic acid chlorides | Triethylamine or pyridine | 3-N-Acylamides | Selective for 3-NH2 group | tandfonline.com |

| 3-Amino-1H-pyrazolo[3,4-b]quinolines | Isothiocyanates | Aprotic polar solvents | 3-N-Thioureas | Selective for 3-NH2 group | tandfonline.com |

| Polyamino pyrazole derivative | Alkylating reagent, base | Room temperature | N-alkylated secondary amine | Selective for secondary amine | nih.gov |

| Styrylsulfonylmethyl-1,2,4-triazolylamine | Diazomethane, then chloranil | Ether, -20 to -15°C, then xylene | 5-(4-Phenyl-1H-pyrazol-3-sulfonylmethyl)-4H-1,2,4-triazol-3-amine | Not applicable | urfu.ru |

Arylation and Heteroarylation of Amino-Pyrazoles

The introduction of aryl and heteroaryl moieties onto the amino-pyrazole scaffold is a crucial step in the synthesis of a diverse range of biologically active molecules. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for this transformation, even on challenging substrates like unprotected five-membered heterocyclic halides. acs.orgnih.gov

Five-membered nitrogen-containing heterocycles such as pyrazoles can be difficult coupling partners, potentially due to their ability to inhibit or deactivate the palladium catalyst. acs.orgnih.gov However, the development of specialized ligand systems has enabled the efficient amination of bromopyrazoles. A general method for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles utilizes a palladium precatalyst based on the bulky biarylphosphine ligand, tBuBrettPhos. acs.org This system facilitates the C-N cross-coupling under mild conditions, accommodating a broad scope of aminoimidazoles and aminopyrazoles with moderate to excellent yields. acs.orgnih.gov

The reaction conditions for the successful amination of a substrate like 4-bromo-1H-pyrazole with various amines typically involve the use of the tBuBrettPhos Pd G3 precatalyst and a base such as LHMDS in an organic solvent like THF, often at room temperature. acs.org This methodology has proven effective for coupling with electron-rich, electron-deficient, and heteroaromatic amines. nih.gov For instance, the coupling of 4-bromo-1H-pyrazole with aniline (B41778) derivatives and other amines has been demonstrated to proceed efficiently. acs.org

The choice of ligand is critical, as common ligands used in C-N cross-coupling, such as BINAP and XantPhos, may prove ineffective for these specific heterocyclic substrates. acs.orgrsc.org The development of catalysts supported by bulky biarylphosphine ligands has been a key driver in the successful application of Buchwald-Hartwig amination to challenging heterocyclic systems. acs.org Microwave irradiation has also been employed to expedite the Buchwald-Hartwig coupling for 4-halo-1H-pyrazoles, which can otherwise require high temperatures and prolonged reaction times. researchgate.net

Table 1: Buchwald-Hartwig Amination of Bromopyrazoles This table presents examples of palladium-catalyzed amination reactions on bromopyrazole substrates.

| Pyrazole Substrate | Amine Partner | Catalyst/Ligand | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-1H-pyrazole | Aniline | Pd precatalyst / tBuBrettPhos | LHMDS | THF, rt, 12h | 85% | acs.org |

| 4-Bromo-1H-pyrazole | 4-Methoxyaniline | Pd precatalyst / tBuBrettPhos | LHMDS | THF, rt, 12h | 82% | acs.org |

| 4-Bromo-1H-pyrazole | 4-(Trifluoromethyl)aniline | Pd precatalyst / tBuBrettPhos | LHMDS | THF, rt, 12h | 80% | acs.org |

| 4-Bromo-1H-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene, MW | High | researchgate.net |

Introduction of Complex Substituents via Advanced Coupling Reactions

Beyond C-N bond formation, advanced palladium-catalyzed cross-coupling reactions are instrumental in introducing a wide array of complex substituents onto the pyrazole core, enabling the synthesis of highly functionalized derivatives. Key among these methods are the Suzuki-Miyaura, Sonogashira, and C-H activation reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds between a halogenated pyrazole and an organoboron compound. rsc.orgrhhz.net This reaction allows for the introduction of aryl, heteroaryl, and styryl groups at various positions of the pyrazole ring. rsc.orgresearchgate.net An efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines was developed using a Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, utilizing the XPhos Pd G2 precatalyst. rsc.org The reaction tolerates electron-rich, electron-deficient, and sterically demanding boronic acids. rsc.org

Microwave-assisted Suzuki-Miyaura coupling has been shown to be a rapid and efficient method for synthesizing 4-aryl pyrazoles from 4-iodo-1-methyl-1H-pyrazole, tolerating a wide range of functional groups on the arylboronic acid. rhhz.net The choice of halogen on the pyrazole can be significant, with bromo and chloro derivatives sometimes being superior to iodo-pyrazoles due to a reduced tendency for dehalogenation side reactions. researchgate.net The development of robust catalysts is crucial, as traditional systems with triphenylphosphine (B44618) ligands can be inhibited by unprotected functionalized pyrazoles. researchgate.net

Sonogashira Coupling:

The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool for derivatizing aminopyrazoles. acs.orgmdpi.com This reaction introduces an alkynyl substituent, which can serve as a versatile handle for further transformations. A modular, two-pot assembly of 7-arylpyrazolo[1,5-a]pyrimidones involves an initial Sonogashira coupling of aryl bromides with triethyl orthopropiolate. acs.org The resulting β-aryl ynoates then undergo cyclocondensation with aminopyrazoles. acs.org

The Sonogashira reaction can also be part of multicomponent, one-pot sequences to build complex heterocyclic systems. For example, 1,3,4,5-tetrasubstituted pyrazoles can be synthesized through a sequence involving acyl Sonogashira coupling, Michael addition-cyclocondensation, and a final Suzuki-Miyaura coupling. mdpi.combeilstein-journals.org

C-H Activation:

Direct C-H activation represents a highly advanced and atom-economical strategy for functionalizing pyrazoles without the need for pre-halogenation. nih.gov This method allows for the direct formation of C-C bonds by activating a typically inert C-H bond. For instance, a nitrosamine-protected pyrazole intermediate can undergo palladium-catalyzed C-H activation at the 5-position to couple with aryl bromides, providing a highly efficient route to densely substituted pyrazoles. nih.gov This illustrates that palladium-catalyzed cross-coupling is compatible even with sensitive functional groups like nitrosamines, enabling access to pyrazoles with both aryl and heteroaryl substituents at the 4 and 5 positions. nih.gov

Table 2: Advanced Coupling Reactions for Pyrazole Functionalization This table summarizes various advanced coupling reactions used to introduce complex substituents onto pyrazole rings.

| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | 4-Phenyl-3,5-dinitropyrazole | 95% | rsc.org |

| Suzuki-Miyaura | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | 1-Methyl-4-phenyl-1H-pyrazole | 85% (MW) | rhhz.net |

| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl) pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 3-(4-Methoxyphenyl) derivative | 94% | researchgate.net |

| Sonogashira | 2-Iodoaniline | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | 2-Alkynyl-aniline (precursor for indole (B1671886) synthesis) | N/A | beilstein-journals.org |

| Sonogashira | Aryl Bromide | Triethyl orthopropiolate | PdCl₂(PPh₃)₂/CuI | β-Aryl ynoate (for cyclization with aminopyrazole) | N/A | acs.org |

| C-H Activation | N-nitrosopyrazole derivative | 4-Bromoanisole | Pd(OAc)₂ | 5-Arylated pyrazole derivative | 100% | nih.gov |

Chemical Reactivity and Mechanistic Studies of 4h Pyrazol 3 Amine

Reaction Pathways and Transformation Mechanisms

The reactivity of 4H-pyrazol-3-amine is characterized by the distinct chemical behaviors of its amino substituent and the heterocyclic pyrazole (B372694) ring. These features allow for a variety of transformations, from simple functionalization to complex ring restructuring.

Nucleophilic and Electrophilic Reactivity of the Amino Group

The amino group in aminopyrazoles is a primary site of nucleophilic reactivity. It readily participates in reactions with a wide range of electrophiles. Conversely, electrophilic reactions involving the amino group are less common but can be induced under specific conditions.

Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This is frequently exploited in acylation and alkylation reactions. For instance, 5-aminopyrazoles are widely used as 1,3-bis-nucleophilic reactants in cyclocondensation reactions. mdpi.com The nucleophilicity of the amino group is a cornerstone of its synthetic utility, enabling the construction of fused heterocyclic systems like pyrazolopyrimidines. mdpi.comnih.gov Studies on polyamino-substituted pyrazoles have demonstrated that selective functionalization is possible; a secondary alkylamine group on the pyrazole core is significantly more nucleophilic than a primary aromatic amino group, allowing for regioselective alkylation. nih.gov

Electrophilic Reactions: While the amino group is fundamentally nucleophilic, it can be transformed into an electrophilic species. A key example is diazotization, where the amino group reacts with nitrous acid to form a diazonium salt. This intermediate is highly electrophilic and can subsequently undergo various transformations, including deaminative arylations via Suzuki-Miyaura cross-coupling, providing a pathway to densely functionalized pyrazoles. nih.govacs.org

The following table summarizes common reactions involving the amino group of pyrazole derivatives.

Table 1: Selected Reactions of the Aminopyrazole Moiety| Reaction Type | Reagent/Condition | Product Type | Description |

|---|---|---|---|

| Nucleophilic | |||

| Acylation | Acid Chlorides | Amides | The amino group attacks the electrophilic carbonyl carbon of the acid chloride. researchgate.net |

| Alkylation | Alkyl Halides | Alkylated Amines | The nucleophilic amino group displaces a halide from the alkyl substrate. researchgate.net |

| Cyclocondensation | 1,3-Dicarbonyls | Fused Heterocycles | The amino group acts as a nucleophile to form new rings, such as pyrazolo[1,5-a]pyrimidines. mdpi.com |

| Electrophilic | |||

| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt | The amino group is converted into a diazonium group (-N₂⁺), a versatile electrophilic intermediate. nih.gov |

Ring Transformations and Rearrangement Reactions (e.g., Hofmann-type)

The pyrazole ring, while aromatic and generally stable, can undergo significant structural changes, including ring transformations and rearrangements, under specific reaction conditions. These reactions often lead to the formation of entirely different heterocyclic systems.

An example of such a transformation is the unexpected "ring switching" of a (4R,5R)-4-benzyloxycarbonylamino-5-phenylpyrazolidin-3-one. arkat-usa.org Catalytic hydrogenation of this compound resulted in the cleavage of the C(5)–N(1) bond, followed by cyclocondensation to form a 3-amino-5-benzylimidazolidine-2,4-dione, effectively transforming the pyrazolidinone ring into an N-aminohydantoin. arkat-usa.org

More directly related to pyrazole chemistry are Hofmann-type rearrangements. This class of reaction, which typically converts amides into amines, has been adapted to create novel fused pyrazole structures. mdpi.comnih.gov In a notable example, a Hofmann-type rearrangement was used to introduce a 1,2,3-triazine (B1214393) unit into a fused bicyclic skeleton starting from a pyrazole unit. mdpi.comnih.govresearchgate.netresearchgate.net This process was initiated from 1H,4H-3-carboxy-6-nitropyrazolo[4,3-c]pyrazole and proceeded through amidation and a subsequent rearrangement to yield the fused energetic compound 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d] nih.govorgsyn.orgmkuniversity.ac.intriazin-4-one (NPTO). mdpi.com

Cycloaddition Chemistry Involving Pyrazole Cores

Cycloaddition reactions are a powerful tool for constructing the pyrazole ring itself, often with high regioselectivity. The most common approach is the [3+2] cycloaddition, where a three-atom dipole reacts with a two-atom dipolarophile. organic-chemistry.org

Sydnones, a type of mesoionic compound, are effective precursors for pyrazoles. They undergo highly regioselective [3+2] cycloaddition-retrocycloaddition reactions with alkynes to form a wide range of pyrazole-based compounds. core.ac.uknih.gov This strategy offers a modular route to pyrazole cores that can be difficult to access through other methods. core.ac.ukwhiterose.ac.uk Similarly, nitrile imines, often generated in situ, react with alkyne surrogates in 1,3-dipolar cycloadditions to produce tetrasubstituted pyrazoles with complete regiochemical control. nih.gov

While many cycloaddition reactions build the pyrazole ring, the pyrazole core itself can participate in further reactions. For instance, 5-aminopyrazole derivatives can react with α,β-unsaturated carbonyl compounds in a process that begins with a Michael-type addition and proceeds through a tautomerization-cyclization-elimination sequence to yield fused pyrazolo[1,5-a]pyrimidines. chim.it

Reaction Kinetics and Selectivity Investigations

Controlling the selectivity of reactions involving the pyrazole scaffold is crucial for its application in targeted synthesis. Both the position of substitution (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) are governed by a delicate balance of electronic and steric factors.

Stereochemical and Regiochemical Control in Derivatization

Achieving regiochemical control in the derivatization of pyrazoles is a significant area of research, as the ring contains multiple reactive sites. The substitution pattern is influenced by the nature of the reactants, catalysts, and reaction conditions.

In the synthesis of pyrazoles from N-monosubstituted hydrazones and nitro-olefins, the choice of solvent was found to be critical in determining the outcome. orgsyn.org As shown in the table below, polar protic solvents favor the formation of the desired pyrazole product, while aprotic polar solvents tend to yield the Michael addition intermediate. orgsyn.org

Table 2: Solvent Effect on Pyrazole Formation

| Solvent | Product Ratio (Pyrazole : Michael Adduct) |

|---|---|

| Toluene | No Reaction |

| Dioxane | 1 : 1.3 |

| THF | 1 : 1.2 |

| DMF | 1 : 1.1 |

| CH₂Cl₂ | 4.8 : 1 |

| CH₃OH | 19 : 1 |

| C₂H₅OH | > 20 : 1 |

Data sourced from an organocatalytic synthesis of substituted pyrazoles. orgsyn.org

Furthermore, the regioselectivity of N-alkylation on the pyrazole ring can be precisely controlled. For C4–C5 fused pyrazol-3-amines, a general rule has been established: Ullmann-type reactions predominantly occur at the NH group of the pyrazole ring, whereas acylation happens at the non-protonated nitrogen atom of the most stable tautomer. In other systems, highly regioselective N1-alkylation of 1H-pyrazoles has been achieved even without a catalyst, driven by attractive interactions between the pyrazole ring and the alkylating agent. acs.org

Stereochemical control has also been demonstrated. For example, the synthesis of pyranopyrazoles can be catalyzed by DABCO to provide diastereoselective control, predominantly forming the trans-products. arkat-usa.org

Influence of Electronic and Steric Effects on Reaction Rates and Outcomes

The rate and outcome of reactions involving this compound and its derivatives are heavily influenced by the electronic properties and steric bulk of substituents on the pyrazole ring and the reacting partners.

Electronic Effects: The electronic nature of substituents plays a prominent role. orgsyn.org In pyrazole synthesis, aldehydes with electron-donating or weakly electron-withdrawing groups react smoothly, whereas strongly electron-demanding aldehydes, like 4-nitrobenzaldehyde, favor the formation of a Michael addition product that does not cyclize. orgsyn.org For the pyrazole ring itself, electron-donating groups at the C3 position have been shown to increase the basicity of the ring and lower the energetic barrier for proton transfer between tautomers. nih.gov Conversely, electron-withdrawing groups increase the acidity of the N-H proton. nih.gov The regioselectivity of cyclocondensation reactions is also determined by the electronic effects of substituents on the reacting enynone. nih.gov

Steric Effects: Steric hindrance can significantly impact reaction rates and selectivity. orgsyn.orgresearchgate.net While minor steric congestion at some positions on reacting aldehydes has little effect on pyrazole formation, increasing the bulk of the substituent on the hydrazine (B178648) reactant (e.g., from methyl to isopropyl) slows the reaction or requires higher temperatures. orgsyn.org In the case of a very bulky tert-butylhydrazine, a different, rearranged pyrazole isomer was formed. orgsyn.org Similarly, in iridium-catalyzed borylation reactions, steric effects are the dominant factor controlling regioselectivity, often preventing substitution at sterically hindered positions even if they are electronically favored. researchgate.net The orientation of a pyrazole subunit within a larger ligand can also introduce steric hindrance that alters the coordination geometry and properties of metal complexes. rsc.org

The following table details how substituent effects influence the outcome of pyrazole synthesis.

Table 3: Influence of Electronic and Steric Effects on Pyrazole Synthesis| Reactant | Substituent (R) | Effect Type | Observation |

|---|---|---|---|

| Aldehyde | 4-Nitro (electron-withdrawing) | Electronic | Favors Michael addition product; cyclization to pyrazole is inhibited. orgsyn.org |

| Aldehyde | 2,2-Dimethylpropyl (sterically bulky) | Steric | Pyrazole formation proceeds, but in moderate yield (56%). orgsyn.org |

| Hydrazine | Isopropyl (bulkier than methyl) | Steric | Reaction is slow; incomplete after 7 days at room temperature. orgsyn.org |

| Hydrazine | tert-Butyl (very bulky) | Steric | A different, rearranged pyrazole isomer is formed after refluxing. orgsyn.org |

| Pyrazole Ring | Electron-donating group at C3 | Electronic | Increases basicity and lowers the energy barrier for tautomerization. nih.gov |

Compound Name Reference Table

| Compound Name |

|---|

| This compound |

| 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d] nih.govorgsyn.orgmkuniversity.ac.intriazin-4-one (NPTO) |

| (4R,5R)-4-benzyloxycarbonylamino-5-phenylpyrazolidin-3-one |

| 3-amino-5-benzylimidazolidine-2,4-dione |

| 1H,4H-3-carboxy-6-nitropyrazolo[4,3-c]pyrazole |

| 4-nitrobenzaldehyde |

| pyrazolo[1,5-a]pyrimidines |

Transition State Analysis in Amino-Pyrazole Reactions

The chemical reactivity of aminopyrazoles is intrinsically linked to their tautomeric nature. The non-aromatic this compound is a high-energy tautomer, and its participation in chemical reactions often involves its conversion to more stable aromatic tautomers, namely 1H-pyrazol-3-amine and 2H-pyrazol-5-amine. The analysis of transition states in reactions involving these species is crucial for understanding reaction mechanisms, regioselectivity, and the factors governing their reactivity. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these transition states.

Tautomeric Interconversion

The interconversion between the different tautomers of aminopyrazole proceeds through transition states involving proton transfer. DFT calculations have shown that the 3-aminopyrazole (B16455) (1H-tautomer) is generally more stable than the 5-aminopyrazole (2H-tautomer) in the gas phase. For instance, DFT(B3LYP)/6-311++G(d,p) calculations predict the 3-aminopyrazole to be more stable by approximately 10.7 kJ mol⁻¹. dntb.gov.ua The transition state for the interconversion between these two stable tautomers is a key factor in their reactivity. While direct computational data on the transition state for the formation of this compound from its aromatic isomers is not extensively documented in readily available literature, it is understood to be an energetically unfavorable process due to the loss of aromaticity.

Studies on substituted pyrazoles have shown that the energy barrier for intramolecular proton transfer is significantly high. However, this barrier can be substantially lowered by the participation of solvent molecules like water or ammonia (B1221849), which facilitate intermolecular proton transfer through a shuttle mechanism. mdpi.com This solvent-assisted proton transfer proceeds through a lower energy transition state.

The relative stability of the tautomers, and consequently the accessibility of different transition states, can be influenced by the electronic nature of substituents on the pyrazole ring and the polarity of the solvent. researchgate.net For example, in the gas phase, the 3-amino tautomer is often favored, but in a polar solvent like DMSO, the more polar 5-amino tautomer can become more stable. researchgate.net This shift in tautomeric equilibrium can dictate the predominant reaction pathway by favoring the transition state that originates from the more stable tautomer in that specific environment.

| Tautomer Comparison | Computational Method | Energy Difference (kJ mol⁻¹) | More Stable Tautomer | Reference |

| 3-Aminopyrazole vs. 5-Aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | 10.7 | 3-Aminopyrazole | dntb.gov.ua |

| 3-Aminopyrazole vs. 5-Aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | 9.8 (Gibbs Free Energy) | 3-Aminopyrazole | dntb.gov.ua |

Reactions of the Pyrazole Ring

The 4H-pyrazole ring system, being non-aromatic, can undergo reactions not typical for its aromatic counterparts, such as Diels-Alder reactions where it acts as a diene. Computational studies on substituted 4H-pyrazoles have provided insight into the transition states of these cycloaddition reactions.

For instance, the Diels-Alder reaction of 4-fluoro-4-methyl-4H-pyrazoles with strained alkynes has been studied computationally. mdpi.com The transition state geometry and activation energies have been calculated to understand the reactivity of this scaffold. These studies reveal that substitution at the C4 position significantly influences the energy of the transition state and thus the reaction rate.

| Reacting System | Computational Method | Gibbs Free Energy of Activation (kcal/mol) | Reference |

| 4-Fluoro-4-methyl-4H-pyrazole + BCN | DFT | 16.0 | mdpi.com |

| 4,4-Difluoro-4H-pyrazole + BCN | DFT | 15.2 | mdpi.com |

These findings highlight that the electronic effects of substituents on the 4H-pyrazole ring play a critical role in stabilizing or destabilizing the Diels-Alder transition state, thereby modulating the reactivity.

Reactions Involving the Amino Group

The amino group of this compound can also participate in various reactions. The regioselectivity of these reactions is often determined by the relative stability of the transition states leading to different products. For example, in acylation reactions of C4-C5 fused pyrazol-3-amines, theoretical calculations have been used to rationalize the observed regioselectivity. The reaction can occur at either the exocyclic amino group or one of the ring nitrogen atoms. The preferred reaction pathway is the one that proceeds through the transition state with the lower activation energy. DFT calculations have shown that the most stable tautomer will react via its most nucleophilic center, which corresponds to the pathway with the most stable transition state.

Theoretical and Computational Investigations of 4h Pyrazol 3 Amine Systems

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic characteristics of pyrazole (B372694) derivatives. tandfonline.comnih.gov Calculations are often performed using specific functionals, like B3LYP, combined with basis sets such as 6-311++G(d,p) or 6-311+G(2d,p), to achieve a balance between computational cost and accuracy in results for geometry optimization, frequency calculations, and electronic property analysis. tandfonline.comekb.egrsc.org

The first step in computational analysis is typically geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. ekb.eg For pyrazole derivatives, DFT calculations provide optimized bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data from techniques like single-crystal X-ray diffraction. tandfonline.comresearchgate.net These calculations confirm the stability of the optimized geometry by ensuring all calculated vibrational frequencies are positive. ekb.eg

Table 1: Representative Optimized Geometrical Parameters for a Pyrazole-Amine Core Structure Note: Data is based on published calculations for pyrazole derivatives and serves as a representative example.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C3–N7 | 1.299 | |

| C(pyrazole)–C(pyrazole) | ~1.39 - 1.42 | |

| C(pyrazole)–N(pyrazole) | ~1.33 - 1.38 | |

| N(pyrazole)–N(pyrazole) | ~1.35 | |

| C3–N(amine) | ~1.36 | |

| C3-N2-N1 | ~112° | |

| N2-N1-C5 | ~105° | |

| N1-C5-C4 | ~110° | |

| C5-C4-C3 | ~105° | |

| C4-C3-N2 | ~108° |

Data compiled from representative values in cited literature. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. iucr.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates higher stability. iucr.org In pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the amine group, while the LUMO may be distributed across the pyrazole ring and any attached substituents. researchgate.netnih.gov DFT calculations are used to determine the energies of these orbitals and the resulting energy gap. iucr.org

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for Representative Pyrazole Derivatives

| Compound/System | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Pyrazole Derivative 1 | -6.260 | -0.552 | 5.707 | nih.gov |

| Pyrazole Derivative 2 | -5.523 | -0.016 | 5.507 | nih.gov |

| Pyrazoline Derivative | 4.054 | researchgate.net | ||

| Pyrazolylacetamide Derivative | 5.0452 | iucr.org |

Molecular Electrostatic Potential (MESP) maps are visual tools used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. ajchem-a.comchemrxiv.org The MESP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. researchgate.net Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. ajchem-a.comresearchgate.net Green and yellow represent intermediate or near-zero potential. ajchem-a.comresearchgate.net

For pyrazole-amine systems, MESP maps consistently show negative potential regions (red or yellow) concentrated around the nitrogen atoms of the pyrazole ring and the oxygen or other heteroatoms in substituents, identifying them as nucleophilic centers. nih.govchemrxiv.orgrsc.org The most positive potential regions (blue) are typically located around the hydrogen atoms of the amine group and other acidic protons, marking them as the primary sites for nucleophilic attack. rsc.org This analysis is fundamental for understanding intermolecular interactions, such as hydrogen bonding. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Prediction of Chemical Reactivity Descriptors

From the energies of the frontier orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated. These parameters quantify the reactivity of a molecule and provide a deeper understanding of its chemical behavior. mdpi.comnih.gov

Ionization Potential (I) is the minimum energy required to remove an electron from a molecule, while Electron Affinity (A) is the energy released when an electron is added to a molecule. dovepress.com Within the framework of DFT and Koopmans' theorem, these can be approximated using the energies of the frontier orbitals: ekb.egnih.gov

I ≈ -E_HOMO

A ≈ -E_LUMO

These values are crucial for predicting how a molecule will behave in electron transfer reactions. dovepress.com Computational studies on various heterocyclic compounds, including pyrazole derivatives, routinely calculate these parameters to assess their electronic properties. nih.gov

Building upon ionization potential and electron affinity, several other important reactivity descriptors can be derived: mdpi.comrsc.org

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov It is calculated as: η = (I - A) / 2 ≈ (E_LUMO - E_HOMO) / 2

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It indicates the capacity of a molecule to accept electrons. mdpi.com Soft molecules are generally more reactive. nih.gov

Electrophilicity Index (ω): This index measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. researchgate.netmdpi.com It quantifies the electrophilic nature of a molecule and is calculated using the chemical potential (μ ≈ -(I+A)/2) and hardness: ω = μ² / (2η)

These descriptors have been calculated for numerous pyrazole-thiophene amides and other related structures to predict their relative stability and reactivity. nih.gov

Table 3: Calculated Global Reactivity Descriptors for Representative Pyrazole Systems (in eV) Note: These values are derived from FMO energies reported for pyrazole derivatives in the literature.

| Parameter | Definition | Formula | Representative Value 1 | Representative Value 2 |

| Ionization Potential (I) | Energy to remove an electron | -E_HOMO | 6.260 | 5.523 |

| Electron Affinity (A) | Energy released when adding an electron | -E_LUMO | 0.552 | 0.016 |

| Chemical Hardness (η) | Resistance to electron cloud change | (I - A) / 2 | 2.854 | 2.754 |

| Chemical Softness (S) | Reciprocal of hardness | 1 / η | 0.350 | 0.363 |

| Electrophilicity Index (ω) | Capacity to accept electrons | μ² / (2η) | 2.247 | 1.408 |

Calculations based on data from source nih.gov.

Nucleophilicity Index and Site Selectivity

The nucleophilicity index (N) is a key descriptor in understanding the reactivity of chemical species. For pyrazole derivatives, including 4H-pyrazol-3-amine, this index helps predict the most probable sites for electrophilic attack. The pyrazole ring contains multiple nitrogen atoms and, depending on the substituents, different carbon atoms that can act as nucleophilic centers.

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the nucleophilicity index. asrjetsjournal.org These calculations can reveal the relative nucleophilicity of the different atoms within the molecule. For instance, in many 3-aminopyrazole (B16455) derivatives, the exocyclic amino group and the ring nitrogen atoms are potential nucleophilic sites. The preferred site of reaction, or site selectivity, is often a subject of debate and can be influenced by factors such as the nature of the electrophile and the reaction conditions. researchgate.net

Research on C4–C5 fused pyrazol-3-amines has shown that the regioselectivity of reactions like Ullmann and acylation can be predicted by determining the most stable tautomer using DFT calculations. ub.edu Generally, the Ullmann reaction tends to occur at the NH of the pyrazole ring, while acylation predominantly happens at the non-protonated nitrogen atom of the most stable tautomer. ub.edu In the synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, the nucleophilicity of the C4-position, the N1-atom, and the exocyclic amino group all play a role in the reaction outcome. researchgate.net

Computational Mechanistic Elucidation

Computational chemistry offers powerful tools to unravel the intricate details of reaction mechanisms involving this compound systems.

Reaction Pathway Modeling and Energy Profile Determination

By modeling the potential reaction pathways, researchers can determine the most energetically favorable route for a given transformation. This involves calculating the energies of reactants, intermediates, transition states, and products. For example, in the alkylation of pyrazoles, DFT calculations can estimate the activation energies for competing reaction paths at different nitrogen atoms (N1 vs. N2). wuxibiology.com These calculations have shown that the selectivity can be highly dependent on the nature of the alkylating agent, with different reagents favoring alkylation at different nitrogen atoms. wuxibiology.com

Similarly, in the 1,3-dipolar cycloaddition reactions to form pyrazole-isoxazoline hybrids, DFT calculations can investigate the different possible regioselective attacks and determine the reaction profile, confirming a one-step mechanism and identifying the path with the lower activation energy. acs.org The energy profiles for the chemical fixation of CO2 using 3,5-aryl-substituted pyrazole organocatalysts have also been investigated using DFT, providing insights into the intermediates and transition states of the catalytic cycle. nih.govacs.org

Catalytic Mechanism Investigations

Computational studies are instrumental in understanding the role of pyrazole derivatives as catalysts. For instance, in the chemical fixation of CO2, DFT calculations have elucidated the catalytic mechanism of 3,5-p-aryl-disubstituted pyrazoles. nih.govacs.org These studies have highlighted the crucial roles of both the hydroxyl (OH) and amino (NH) groups in the catalytic cycle. nih.govacs.org The calculations can help to understand how different substituents on the pyrazole ring, such as electron-donating or electron-withdrawing groups, influence the catalytic activity. nih.govacs.orgfigshare.com

Investigations into amine acylation catalyzed by azoles have also benefited from computational analysis. acs.org By studying the kinetics and modeling the reaction mechanisms, researchers can understand how different azoles, including pyrazoles, facilitate the transfer of acyl groups. acs.org

Structure-Property Relationship Theoretical Frameworks

Theoretical frameworks are essential for establishing relationships between the molecular structure of this compound derivatives and their macroscopic properties.

Conformational Analysis and Tautomerism Studies

The this compound system can exist in different tautomeric forms, and its flexible structure allows for various conformations. ias.ac.in DFT calculations are a powerful tool to study the relative stabilities of these tautomers and conformers. mdpi.com For instance, in 3-(β-d-Glucopyranosyl)-4-amino pyrazole derivatives, DFT calculations have been used to predict the preferred conformations and tautomeric states in both the gas phase and in solution. mdpi.com

The study of tautomerism in pyrazolo[4,3-c]pyrazoles has shown that the N1-H/N4-H tautomeric form is often predominant, with the stability of minor forms being influenced by substituents. researchgate.net The relative stabilities of different tautomers can be calculated using DFT methods, and these theoretical predictions often correlate well with experimental observations, such as those from NMR spectroscopy. researchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties Prediction

Theoretical calculations are widely used to predict the non-linear optical (NLO) properties of materials, which are crucial for applications in optoelectronics and photonics. rsc.org For pyrazole derivatives, DFT calculations can be used to determine key NLO parameters such as the static dipole moment (µ), polarizability (α), and the first-order hyperpolarizability (β). researcher.life

Studies on various pyrazole derivatives have shown that they can possess significant NLO properties. nih.gov The magnitude of the hyperpolarizability, a measure of the NLO response, can be influenced by the presence and position of electron-donating and electron-accepting groups on the pyrazole ring. nih.govrsc.org Computational studies can help in the rational design of new pyrazole-based materials with enhanced NLO properties by predicting how different structural modifications will affect these parameters. mdpi.comrsc.org For example, the NLO properties of some pyrazole derivatives have been found to be greater than that of the standard material urea. nih.gov

Interactive Data Table: Calculated NLO Properties of a Pyrazole Derivative

Below is an example of calculated NLO properties for a representative pyrazole derivative, showcasing the type of data obtained from theoretical studies.

| Property | Calculated Value | Unit |

| Dipole Moment (µ) | 5.21 | Debye |

| Mean Polarizability (α) | 25.34 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β₀) | 7.26 x 10⁻³⁰ | esu |

Note: The values in this table are illustrative and based on data reported for various pyrazole derivatives in the literature. nih.gov

Theoretical Studies on Interactions with Biomolecular Targets (Molecular Docking for Binding Mechanisms)

Molecular docking simulations are a cornerstone of computational chemistry, providing critical insights into the binding mechanisms of small molecules within the active sites of biological macromolecules. For derivatives of the this compound scaffold, these theoretical studies have been instrumental in elucidating potential protein targets, predicting binding affinities, and guiding the rational design of new therapeutic agents. The pyrazole ring, often with its key amino group, serves as a versatile pharmacophore capable of engaging in a variety of interactions, including hydrogen bonds, hydrophobic contacts, and π-stacking, which are fundamental to molecular recognition.

Research has extensively employed molecular docking to screen pyrazole derivatives against a range of protein targets, particularly kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer. nih.gov Docking studies on 1H-pyrazole derivatives against receptor tyrosine kinases and other protein kinases have demonstrated that these compounds can fit deeply within the ATP-binding pocket of the enzymes. nih.govresearchgate.net These simulations predict favorable binding energies and identify key hydrogen bonding patterns, suggesting that the pyrazole scaffold can effectively mimic the interactions of ATP with the kinase. mdpi.com

In one study, derivatives were docked with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The results highlighted specific compounds that exhibited low binding energies, indicating strong potential as inhibitors for these cancer-related protein targets. nih.govresearchgate.net For instance, certain thiadiazole-substituted pyrazole derivatives showed minimum binding energies of -10.09 kJ/mol with VEGFR-2 and -10.35 kJ/mol with CDK2. nih.govresearchgate.net

Similarly, molecular modeling of pyrazole derivatives as inhibitors for the Rearranged during Transfection (RET) kinase revealed that the most active compound had a binding energy of -7.14 kcal/mol. mdpi.com The simulation showed that the amino group on a fused ring formed two critical hydrogen bonds with the hinge region residue Ala807, an interaction considered vital for kinase inhibition. mdpi.com Further studies targeting VEGFR-2, a key enzyme in angiogenesis, also used docking to highlight the binding modes of pyrazole conjugates, supporting their potential as anti-breast cancer agents. nih.gov

The application of these computational methods extends beyond kinases. Docking studies have been used to investigate the interaction of pyrazole derivatives with various other enzymes:

Succinate Dehydrogenase (SDH): Pyrazole-4-carboxamides were docked into the SDH structure, where the pyrazole ring was found to form π-cation and π-sigma bonds with residues Arg43 and Ile218, respectively. d-nb.info

Carbonic Anhydrase and Acetylcholinesterase: Pyrazole[3,4-d]pyridazine derivatives were identified as potent inhibitors of human carbonic anhydrase isoenzymes (hCA I and II) and acetylcholinesterase (AChE), with calculated K_i values in the nanomolar range for the carbonic anhydrases. nih.gov

SARS-CoV-2 Main Protease (Mpro): In the search for antiviral agents, a 4-nitro-N-1H-pyrazol-3-ylbenzamide derivative was docked against the main protease of the SARS-CoV-2 virus (PDB ID: 6LU7), showing favorable docking scores. nih.gov Other studies on pyrano[2,3-c]pyrazoles also identified promising inhibitors for this viral enzyme. mdpi.com

Enoyl‐ACP Reductase: Pyrano[2,3-c]pyrazole derivatives showed high docking scores of -9.2 and -9.1 kcal/mol against this receptor, suggesting a potential mechanism for their antimicrobial activity. researchgate.net

α-Glucosidase and α-Amylase: Docking simulations were used to understand the binding modes of pyrazole derivatives as potential antidiabetic agents by targeting these key digestive enzymes. researchgate.net

DNA: Computational methods have also been used to simulate the binding of 1H-pyrazole-3-carboxamide derivatives with DNA, suggesting that these compounds may interact with the genetic material, contributing to their anticancer effects. jst.go.jp

These theoretical investigations consistently show that the pyrazole nucleus, and by extension the this compound system, is a privileged scaffold for interacting with diverse biomolecular targets. The docking results not only align with and help explain experimental findings from biological assays but also provide a structural basis for the future optimization of compound efficacy. mdpi.comnih.gov

Table 1: Molecular Docking of Pyrazole Derivatives with Kinase Targets

| Pyrazole Derivative Class | Kinase Target (PDB ID) | Predicted Binding Energy/Score | Key Interacting Residues | Reference |

| 1,3,4-Thiadiazole-substituted pyrazoles | VEGFR-2 (2QU5) | -10.09 kJ/mol | Not specified | nih.govresearchgate.net |

| 1,3,4-Thiadiazole-substituted pyrazoles | Aurora A (2W1G) | -8.57 kJ/mol | Not specified | nih.govresearchgate.net |

| 1,3,4-Thiadiazole-substituted pyrazoles | CDK2 (2VTO) | -10.35 kJ/mol | Not specified | nih.govresearchgate.net |

| Fused-ring pyrazole | RET Kinase | -7.14 kcal/mol | Ala807 | mdpi.com |

| Thiazolyl-Pyrazolines | EGFR | IC₅₀ = 0.005 µM | Not specified | mdpi.com |

| Thiazolyl-Pyrazolines | HER2 | IC₅₀ = 0.022 µM | Not specified | mdpi.com |

| Pyrazolopyridines | c-Met | IC₅₀ = 4.27 nM | Not specified | nih.gov |

| Pyrazole-Pyrazoline Conjugates | VEGFR-2 | IC₅₀ = 225.17 nM | Not specified | nih.gov |

| Note: IC₅₀ values are from enzymatic assays, supported by docking studies. |

Table 2: Molecular Docking of Pyrazole Derivatives with Non-Kinase Enzyme and DNA Targets

| Pyrazole Derivative Class | Biomolecular Target (PDB ID) | Predicted Binding Energy/Score | Key Interacting Residues | Reference |

| Pyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | Not specified | Arg43, Ile218 | d-nb.info |

| 4-Nitro-N-1H-pyrazol-3-ylbenzamide | SARS-CoV-2 Mpro (6LU7) | Favorable docking scores | Not specified | nih.gov |

| 4H-Pyrano[2,3-c]pyrazoles | Enoyl‐ACP Reductase | -9.2 kcal/mol | Not specified | researchgate.net |

| Pyrazole-Triazole Thione | Human Prostaglandin Reductase (2VCW) | -7.648 kcal/mol | Trp104, Tyr152, Ile155, Cys156, Thr159 | mdpi.com |

| Pyrazole[3,4-d]pyridazines | Acetylcholinesterase (AChE) | K_i = 394.77–952.93 nM | Not specified | nih.gov |

| Pyrazole[3,4-d]pyridazines | Carbonic Anhydrase I (hCA I) | K_i = 9.03–55.42 nM | Not specified | nih.gov |

| 1H-Pyrazole-3-carboxamides | Calf Thymus DNA (CT-DNA) | Not specified | Groove binding predicted | jst.go.jp |

| Pyrazole-Imidazoline Hybrids | Cruzipain (from T. cruzi) | Not specified | Not specified | nih.gov |

| Note: K_i values are from enzymatic assays, supported by docking studies. |

Advanced Spectroscopic and Structural Characterization of 4h Pyrazol 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for delineating the intricate molecular architecture of 4H-pyrazol-3-amine derivatives. Both one-dimensional and advanced multi-dimensional techniques are routinely employed to assign proton and carbon environments, confirm substitution patterns, and establish through-bond and through-space correlations.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Elucidation

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle of complex pyrazole (B372694) derivatives. ipb.ptscirp.org Correlation Spectroscopy (COSY) is instrumental in identifying proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the pyrazole ring and its substituents. ipb.ptscirp.org For instance, in pyrazoline derivatives, a characteristic AMX splitting pattern in the ¹H NMR spectrum, with distinct coupling constants, can confirm the relative stereochemistry of protons on the pyrazoline ring. urfu.ru

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon-hydrogen pairs, providing a definitive link between the ¹H and ¹³C NMR spectra. scirp.orgrsc.org This is particularly useful for assigning the carbon signals of the pyrazole core and any attached alkyl or aryl groups.

The Heteronuclear Multiple Bond Correlation (HMBC) technique is arguably one of the most informative, revealing long-range (typically 2-3 bond) correlations between protons and carbons. scirp.orgrsc.org These correlations are fundamental in establishing the connectivity between different structural fragments. For example, HMBC can be used to confirm the position of substituents on the pyrazole ring by observing correlations between the substituent's protons and the pyrazole ring carbons. rsc.org In the case of N-alkylated pyrazoles, a three-bond correlation between the N-CH₂ protons and the C-5 carbon of the pyrazole ring can definitively establish the regiochemistry of alkylation. rsc.org The combined application of COSY, HSQC, and HMBC allows for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals for even complex pyrazole derivatives. nih.govresearchgate.net

Table 1: Representative Multi-Dimensional NMR Applications for Pyrazole Derivative Characterization

| NMR Technique | Information Gained | Example Application |

| COSY | ¹H-¹H spin-spin coupling networks | Identifying adjacent protons on the pyrazole ring and side chains. ipb.pt |

| HSQC | Direct ¹H-¹³C one-bond correlations | Assigning carbon signals directly attached to specific protons. scirp.org |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Establishing connectivity between substituents and the pyrazole core; determining regiochemistry. rsc.org |

Computational NMR Chemical Shift Prediction and Validation

In recent years, computational methods, particularly Density Functional Theory (DFT), have become an invaluable adjunct to experimental NMR for structural verification. nih.gov By calculating the theoretical NMR chemical shifts for a proposed structure, chemists can compare these predictions with experimental data to either support or refute the structural assignment. nih.govmeilerlab.org

The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov Studies have shown that for pyrazole derivatives, functionals like B97D and TPSSTPSS can provide highly accurate predictions, while the choice of basis set also plays a significant role. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for these calculations. researchgate.net